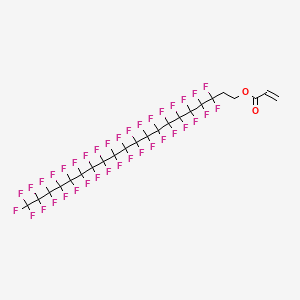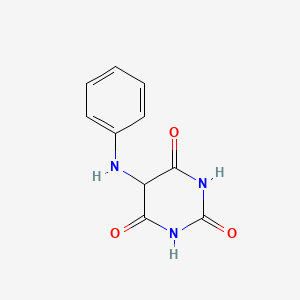![molecular formula C14H16N4 B12798160 8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine CAS No. 37598-81-5](/img/structure/B12798160.png)
8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- is a heterocyclic compound with significant pharmacological potential. This compound belongs to the benzoquinazoline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- typically involves the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization and reduction steps. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8-methoxy-: Similar structure but with a methoxy group, leading to different pharmacological properties.
1,3-Diamino-5,6-dihydro-8-methoxybenzo(f)quinazoline: Another derivative with distinct biological activities.
Uniqueness
Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its stability and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
37598-81-5 |
|---|---|
Formule moléculaire |
C14H16N4 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
8,9-dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C14H16N4/c1-7-5-9-3-4-11-12(10(9)6-8(7)2)13(15)18-14(16)17-11/h5-6H,3-4H2,1-2H3,(H4,15,16,17,18) |
Clé InChI |
BHVQGUJCKBZIKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)C3=C(CC2)N=C(N=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


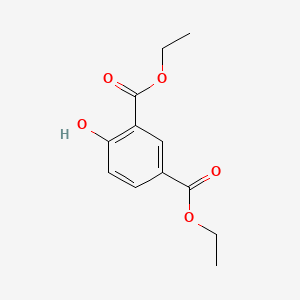
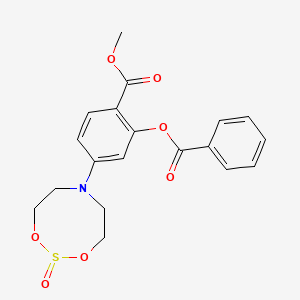
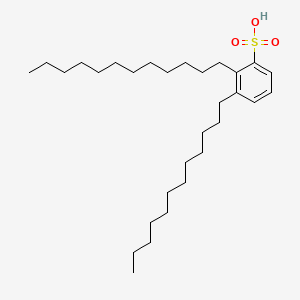
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
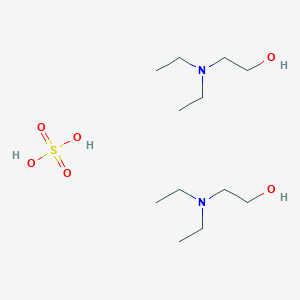
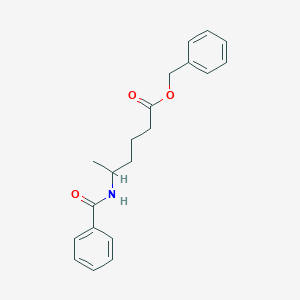
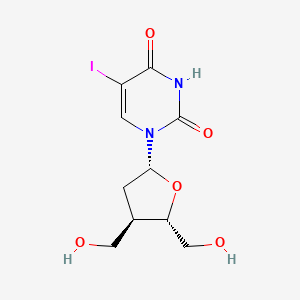
![copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate](/img/structure/B12798131.png)
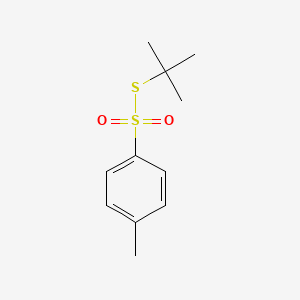
![2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12798144.png)
